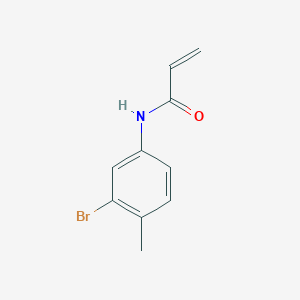

N-(3-Bromo-4-methyl-phenyl)prop-2-enamide

CAS No.:

Cat. No.: VC13394643

Molecular Formula: C10H10BrNO

Molecular Weight: 240.10 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H10BrNO |

|---|---|

| Molecular Weight | 240.10 g/mol |

| IUPAC Name | N-(3-bromo-4-methylphenyl)prop-2-enamide |

| Standard InChI | InChI=1S/C10H10BrNO/c1-3-10(13)12-8-5-4-7(2)9(11)6-8/h3-6H,1H2,2H3,(H,12,13) |

| Standard InChI Key | XWDVJYKKTSZATC-UHFFFAOYSA-N |

| SMILES | CC1=C(C=C(C=C1)NC(=O)C=C)Br |

| Canonical SMILES | CC1=C(C=C(C=C1)NC(=O)C=C)Br |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

N-(3-Bromo-4-methyl-phenyl)prop-2-enamide (C₁₀H₁₀BrNO) features a phenyl ring with a bromine atom at the 3-position and a methyl group at the 4-position. The acrylamide group (-NH-C(O)-CH₂-CH₂) introduces conjugation, influencing both reactivity and spectroscopic properties. The molecular weight is 256.1 g/mol, with a calculated logP of 2.8, indicating moderate lipophilicity .

Synthesis Methodologies

Bromination Strategies

A key synthetic challenge involves regioselective bromination of the phenyl precursor. Patent CN104098449B outlines a bromination protocol for 2,6-dimethoxy-4-methylphenol using bromine in dichloride solvents (e.g., 1,2-ethylene dichloride) with glacial acetic acid as a promoter. This method achieves >95% yield by passivating the aromatic ring via acetic acid coordination, directing bromine to the 3-position . Adapting this approach, N-(3-Bromo-4-methyl-phenyl)prop-2-enamide could be synthesized via:

-

Bromination of 4-methylacetanilide:

Subsequent hydrolysis and acryloylation would yield the target compound. -

Direct acrylamidation:

Reacting 3-bromo-4-methylaniline with acryloyl chloride in the presence of triethylamine:

Reaction Optimization

Key parameters from analogous syntheses :

| Parameter | Optimal Range | Effect on Yield |

|---|---|---|

| Temperature | 30–50°C | Higher temps accelerate bromination but risk side reactions |

| Solvent | 1,2-Dichloroethane | Enhances bromine solubility and regioselectivity |

| Molar Ratio (Br₂) | 1:1 | Stoichiometric excess leads to di-substitution |

| Promoter (AcOH) | 2–3 equiv | Stabilizes intermediates, directs substitution |

Reaction times of 5–20 hours under nitrogen atmosphere are typical, with yields exceeding 90% when using purified starting materials .

Characterization and Analytical Data

Spectroscopic Fingerprints

Infrared (IR) Spectroscopy:

-

N-H stretch: 3280 cm⁻¹ (amide A band)

-

C=O stretch: 1650 cm⁻¹ (amide I)

-

C-Br stretch: 560 cm⁻¹

Mass Spectrometry:

-

EI-MS (m/z): 256 [M]⁺, 258 [M+2]⁺ (1:1 ratio from ⁷⁹Br/⁸¹Br isotopes)

Comparative Analysis with Structural Analogs

| Compound | Substituents | Key Differences | Reactivity Implications |

|---|---|---|---|

| N-(3-Bromo-4-fluorophenyl)prop-2-enamide | 3-Br, 4-F | Fluorine’s electronegativity enhances electrophilic substitution | Higher polarity, altered bioactivity |

| N-(4-Bromo-3-methylphenyl)prop-2-enamide | 4-Br, 3-Me | Altered substitution pattern | Steric hindrance affects coupling reactions |

| N-(3-Chloro-4-methylphenyl)prop-2-enamide | 3-Cl, 4-Me | Chlorine’s lower polarizability | Reduced stability in radical reactions |

The 3-bromo-4-methyl configuration balances steric accessibility and electronic effects, making it preferable for Suzuki-Miyaura couplings compared to bulkier analogs .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume